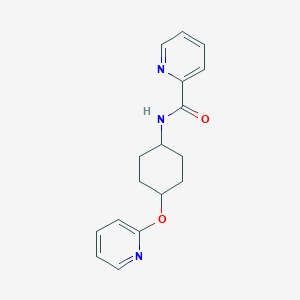

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide

説明

特性

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(15-5-1-3-11-18-15)20-13-7-9-14(10-8-13)22-16-6-2-4-12-19-16/h1-6,11-14H,7-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBMSMDNVZAOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure consisting of:

- A cyclohexyl ring

- A pyridin-2-yloxy group

- A picolinamide moiety

This structural configuration is significant as it influences the compound's interactions with biological targets, which can lead to various therapeutic effects.

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide is believed to exert its biological effects through interaction with specific molecular targets, such as enzymes and receptors. The mechanism typically involves:

- Inhibition or activation of target proteins

- Modulation of biochemical pathways , leading to therapeutic outcomes

Research indicates that the compound may act as a potent inhibitor in certain enzymatic processes, which is critical for its application in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. For instance:

- In vitro studies demonstrated significant inhibition of cancer cell proliferation in various cancer lines.

- Mechanistic studies suggested that the compound induces apoptosis in cancer cells by activating caspase pathways.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Target Enzymes : It has shown effectiveness against enzymes involved in cancer metabolism and signaling pathways.

- IC50 Values : Studies report IC50 values indicating the concentration required for 50% inhibition, showcasing its potency compared to existing inhibitors.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Tumor Growth Inhibition : In a mouse model, administration of N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide resulted in reduced tumor size compared to control groups, indicating its potential as an anticancer agent.

- Pharmacokinetics Study : Research assessing the pharmacokinetic profile showed favorable absorption and distribution characteristics, making it a viable candidate for further development.

類似化合物との比較

Structural Variations and Pharmacological Implications

The compound shares a common trans-cyclohexyl core with several analogs but differs in substituents, which critically influence activity and physicochemical properties. Key comparisons include:

Table 1: Structural and Pharmacological Comparison

*Estimated based on molecular formula.

- Substituent Effects: Electron-Withdrawing Groups: ISRIB-A14 (3,4-dichlorophenoxy) exhibits an 86% synthetic yield, suggesting enhanced stability or reactivity due to chloro substituents . Chlorine atoms may improve binding affinity via hydrophobic interactions or electron withdrawal. Thiadiazole vs. Pyrazolo-oxazine: The thiadiazole in adds sulfur, which may increase metabolic stability, while the pyrazolo-oxazine in introduces a bicyclic system that could enhance rigidity and target selectivity.

Physicochemical Properties

- Molecular Weight : Ranges from 306.36 () to 342.4 (), aligning with typical drug-like properties.

- Missing Data : Melting points, solubility, and logP values are absent in most cases, highlighting a gap in comparative analysis.

Functional Group Impact on Activity

- Pyridin-2-yloxy vs. Pyrazin-2-yloxy : The pyridine ring (target compound) offers a nitrogen lone pair for hydrogen bonding, whereas pyrazine () has two nitrogen atoms, possibly enhancing interactions with polar residues in target proteins.

- Acetamide vs. Thiadiazole-carboxamide : The thiadiazole in may confer greater metabolic resistance compared to standard acetamides due to sulfur’s electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。